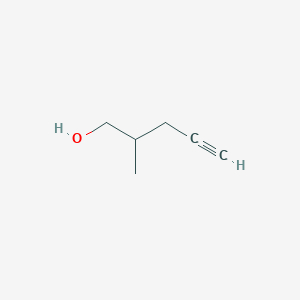
2-Methylpent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methylpent-4-yn-1-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as “2-Methyl-4-pentyn-2-ol” and "4-Methyl-1-pentyne-4-ol" .
Synthesis Analysis
The synthesis of “this compound” involves several chemical reactions. For instance, one study found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For example, it was found that in the thermal reaction of Z-3-methylpent-2-en-4-yn-1-ol, two parallel processes occur — radical polymerization and formation of low-molecular-weight products by a nonradical pathway .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 98.143 Da . More detailed physical and chemical properties are not available in the sources.Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Catalysis
2-Methylpent-4-yn-1-ol is utilized in chemical synthesis, particularly in the construction of complex molecules. For instance, it's used in the intramolecular enyne Diels-Alder reaction, aiding in the stereoselective construction of tricyclic dioxadienones, which are key structures in certain natural products (Hoffmann et al., 1993). Additionally, its derivatives are studied in catalytic activities, such as the dehydration of 4-methylpentan-2-ol to form products like 4-methylpent-1-ene (Cutrufello et al., 2002).
2. Nanocomposite Oxides and Catalysis
In the field of nanotechnology, this compound plays a role in studying the properties of nanocomposite oxides. It's used in research exploring the selective dehydration of alcohols over SiO2 supported CeO2 and Ce x Zr 1− x O2 nanocomposite oxides (Reddy et al., 2007).
3. Study of Reaction Mechanisms
Research involving this compound contributes to understanding various chemical reaction mechanisms. For example, its role in the dimerization processes, as studied in Diels-Alder reactions, offers insights into unusual pathways and product formations (Nekipelova & Fentsov, 1989).
4. Exploration of Catalytic Systems
Studies involving this compound help in exploring the acid-base properties and catalytic activities of various mixed oxides. These studies are crucial for developing efficient catalysts in industrial processes (Cutrufello et al., 2001).
5. Organic Synthesis
This compound is also a subject of interest in organic synthesis, specifically in studies involving the synthesis of different organic compounds through various reaction pathways (Gabriele et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
2-methylpent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNHYUUEHYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

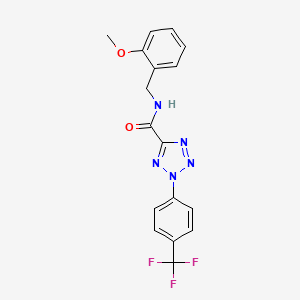
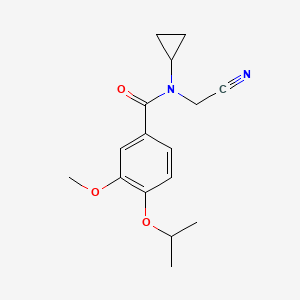

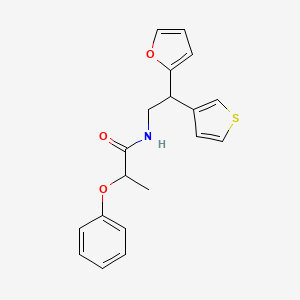
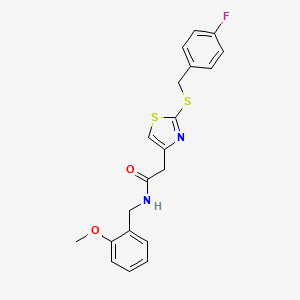



![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)
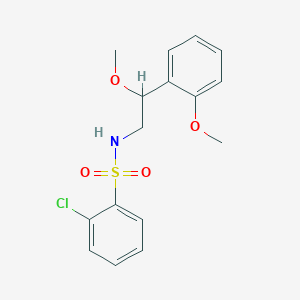
![4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2861673.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)